molecular formula C12H10N2O B14445134 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 75473-63-1

3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one

Cat. No.: B14445134
CAS No.: 75473-63-1
M. Wt: 198.22 g/mol
InChI Key: BUMNKQAFUTYUGE-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one: is a heterocyclic compound that belongs to the quinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 1,2-diketones under acidic or basic conditions to form the quinoxaline ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can also influence the reaction outcome.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse biological and chemical properties .

Mechanism of Action

The mechanism of action of 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

75473-63-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2,3-dihydrobenzo[f]quinoxalin-6-ol

InChI

InChI=1S/C12H10N2O/c15-11-7-10-12(14-6-5-13-10)9-4-2-1-3-8(9)11/h1-4,7,15H,5-6H2

InChI Key

BUMNKQAFUTYUGE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C3=CC=CC=C3C(=CC2=N1)O

Origin of Product

United States

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